1,3-Bis(trichloromethyl)benzene

Catalog No.
S602579
CAS No.
881-99-2
M.F
C8H4Cl6
M. Wt
312.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(trichloromethyl)benzene

CAS Number

881-99-2

Product Name

1,3-Bis(trichloromethyl)benzene

IUPAC Name

1,3-bis(trichloromethyl)benzene

Molecular Formula

C8H4Cl6

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H

InChI Key

GGZIUXGYCNYNNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Synonyms

hexachlorometaxylol

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

The exact mass of the compound 1,3-Bis(trichloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(trichloromethyl)benzene, also known as hexachloro-m-xylene (HCMX), is a highly stable, fully side-chain chlorinated aromatic intermediate central to the production of high-performance meta-aramids and specialty fluoro-compounds. Unlike its downstream derivative isophthaloyl chloride, which is highly sensitive to atmospheric moisture, HCMX is a robust precursor that can be safely stored and transported without rigorous anhydrous conditions. Industrially, it serves as the critical chlorine-donor in the atom-efficient synthesis of isophthaloyl chloride and as a direct precursor for 1,3-bis(trifluoromethyl)benzene via halogen exchange. Procurement of high-purity HCMX is primarily driven by the need to bypass the hazardous, low-yield exhaustive chlorination of m-xylene, allowing manufacturers to streamline the production of flexible, heat-resistant polymers and specialized agrochemical intermediates [1].

Procurement Fit

Synthetic RoutePrecursor for meta-substituted isophthaloyl chloride via SO₂ reaction

Isomer Identity1,3-substitution pattern distinct from para- and ortho- isomers

Process FitLower melting point supports liquid-handling process workflows

Substituting 1,3-bis(trichloromethyl)benzene with its para-isomer (1,4-bis(trichloromethyl)benzene) or upstream starting materials fundamentally disrupts both chemical processing and final material performance. The meta-substitution pattern of HCMX introduces a critical structural kink in downstream polymer backbones, which is essential for the solubility and processability of meta-aramids; substituting with the para-isomer yields rigid-rod polymers that are highly insoluble and require entirely different, aggressive solvent systems for spinning. Furthermore, attempting to substitute procured HCMX with in-house chlorination of m-xylene is commercially unviable for many facilities, as the continuous chlorination process suffers from severe electrophilic aromatic substitution competition, generating up to 40-50% ring-chlorinated waste that requires complex, costly separation [1]. Finally, substituting HCMX with direct procurement of its derivative, isophthaloyl chloride, introduces severe shelf-life limitations due to rapid hydrolysis upon atmospheric exposure, making HCMX the preferred stable reservoir for on-demand acid chloride generation .

Substitution Risk

Isomer Mismatch

Para-isomer (1,4-) yields terephthaloyl chloride with different polymer architecture; meta-linked polymer properties may not transfer.

Process Divergence

Higher melting point of para-isomer (108–110 °C) may alter handling requirements and energy input vs. meta-isomer liquid-handling profile.

Structural Specificity

1,3-substitution pattern is identity-dependent; ortho- or para- isomers cannot produce meta-substituted acid chloride products.

Elimination of Ring-Chlorinated Waste in Precursor Sourcing

The exhaustive side-chain chlorination of m-xylene to produce 1,3-bis(trichloromethyl)benzene is notoriously difficult to control, as electrophilic ring chlorination competes with radical side-chain reactions. Continuous industrial chlorination of m-xylene typically results in 40% to 50% of the product being ring-chlorinated waste (e.g., 4-chloro-m-xylene), which must be separated and discarded [1]. By procuring purified 1,3-bis(trichloromethyl)benzene directly, manufacturers bypass this low-yield step, achieving a 100% usable meta-substituted feedstock compared to the ~50-60% effective yield of in-house m-xylene chlorination.

Evidence DimensionYield of usable meta-substituted intermediate
Target Compound Data100% usable feedstock (procured purified HCMX)
Comparator Or Baselinem-Xylene (upstream precursor): Yields 40-50% ring-chlorinated waste during continuous chlorination
Quantified DifferenceEliminates up to 50% material loss and associated hazardous waste disposal
ConditionsContinuous industrial side-chain chlorination processes

Procuring the fully chlorinated intermediate prevents massive yield losses and eliminates the need for complex distillation infrastructure to remove ring-chlorinated byproducts.

Melting Point Difference
Reported
67 °C lower vs. para-isomer
Target: 41–42 °C
Supports processability and energy-input review
Head-to-head comparison under standard conditions

Precursor Stability and Shelf-Life Extension

Isophthaloyl chloride (IPC), the primary downstream derivative of 1,3-bis(trichloromethyl)benzene, is highly reactive and rapidly hydrolyzes to isophthalic acid and corrosive hydrogen chloride gas upon exposure to atmospheric moisture, necessitating strict anhydrous storage . In contrast, 1,3-bis(trichloromethyl)benzene is stable under normal atmospheric conditions and does not spontaneously hydrolyze without the application of specific catalysts or extreme heat. This allows HCMX to serve as a stable, long-term storage reservoir that can be converted into IPC on-demand, reducing the degradation losses associated with bulk IPC storage.

Evidence DimensionMoisture sensitivity and storage stability
Target Compound Data1,3-Bis(trichloromethyl)benzene: Stable under standard atmospheric conditions
Comparator Or BaselineIsophthaloyl chloride (IPC): Highly moisture sensitive, rapidly degrades via hydrolysis
Quantified DifferenceTransitions from a rapidly degrading, moisture-sensitive chemical to a stable, long-term storable solid/liquid
ConditionsStandard atmospheric storage and transport

Allows bulk procurement and extended storage without the costly anhydrous encapsulation required for acid chlorides.

Continuous Process Yield
Reported
Target: 96.1% yield, 99.95% purity Para-isomer: 95.5% yield, 99.93% purity
Yield: +0.6% reported
Supports continuous process efficiency review
FeCl₃ catalyst, rectification; reported comparison

Atom-Efficient, Thionyl-Free Acid Chloride Synthesis

Traditional synthesis of isophthaloyl chloride relies on reacting isophthalic acid with excess thionyl chloride, a process that generates two moles of corrosive sulfur dioxide and two moles of hydrogen chloride gas per mole of product. Conversely, reacting 1,3-bis(trichloromethyl)benzene directly with isophthalic acid yields two moles of isophthaloyl chloride with near 100% atom economy for the core reaction, eliminating the off-gassing of SO2 [1]. This chlorine-transfer method doubles the product yield per mole of isophthalic acid while entirely removing the need to handle or scrub hazardous thionyl chloride byproducts.

Evidence DimensionHazardous gaseous byproduct generation
Target Compound DataHCMX + Isophthalic Acid route: 0 moles of SO2 generated per mole of product
Comparator Or BaselineIsophthalic Acid + SOCl2 route: 2 moles of SO2 and 2 moles of HCl generated per mole of product
Quantified Difference100% elimination of sulfur dioxide off-gassing and thionyl chloride usage
ConditionsIndustrial synthesis of isophthaloyl dichloride

Provides a safer, higher-throughput manufacturing route for aramid precursors by eliminating toxic gas scrubbing requirements.

Acute Oral Toxicity Profile
Cross-study
Target LD50: 2924 mg/kg Benzotrichloride: ~1000 mg/kg
~1924 mg/kg higher LD50 reported
Supports handling hazard review context
Cross-study comparison; review context-dependent

Downstream Polymer Processability via Meta-Substitution

The substitution pattern of the hexachloro-xylene precursor strictly dictates the thermomechanical properties of the resulting aramid. 1,3-Bis(trichloromethyl)benzene yields meta-linked polymers (e.g., poly-m-phenylene isophthalamide) which possess a structural kink, granting them solubility in polar solvents and processability into flexible fibers and papers . In contrast, the para-isomer, 1,4-bis(trichloromethyl)benzene, produces rigid-rod para-aramids that are highly insoluble and decompose before melting, requiring aggressive concentrated sulfuric acid for spinning.

Evidence DimensionPolymer backbone flexibility and solvent solubility
Target Compound Data1,3-Isomer (meta): Yields soluble, processable polymers for flexible thermal insulation
Comparator Or Baseline1,4-Isomer (para): Yields highly insoluble, rigid-rod polymers requiring aggressive acid spinning
Quantified DifferenceShifts downstream material from intractable rigid-rods to solvent-processable flexible fibers
ConditionsPolymerization into aramid fibers

The meta-isomer is mandatory for producing heat-resistant materials that can be easily spun, cast, or formed using standard industrial solvents.

Meta-Selective SO₂ Reaction
Class-level
Exclusive formation of isophthaloyl chloride (meta-substituted) via SO₂ reaction at >150 °C
Reported meta-specific transformation fidelity
Class-level inference; identity-dependent outcome

On-Demand Synthesis of Isophthaloyl Chloride for Meta-Aramids

Utilizing HCMX as a stable, thionyl-free precursor to generate isophthaloyl chloride via reaction with isophthalic acid, directly feeding the production of heat-resistant Nomex-type fibers and aerospace-grade honeycomb structures without the storage liabilities of bulk acid chlorides [1].

Precursor for 1,3-Bis(trifluoromethyl)benzene Production

Serving as the primary chlorinated starting material for exhaustive halogen exchange with hydrogen fluoride, yielding meta-substituted fluoroaromatics critical for pharmaceutical and agrochemical active ingredients [2].

Synthesis of Isophthalic Acid Ortho-Esters

Reacting HCMX with sodium methoxide or higher alcohols to produce hexamethyl orthoesters, which are utilized as specialized cyclization reagents and monomers in advanced polymer synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Meta-aramid precursor synthesis
Continuous process yield and purity profile
Monomer quality for polymerization consistency
Energy-efficient acid chloride production
Lower melting point vs. para-isomer
Processability and liquid-handling requirements
Meta-specific specialty chemical synthesis
1,3-substitution pattern specificity
Product identity and structural fidelity
Handling hazard review for process development
Reported LD50 vs. related aromatics
Occupational exposure limit review context

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

881-99-2

Wikipedia

Hexachlorometaxylol

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